N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of chromen derivatives.
Preparation Methods
The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with thiophene-2-carboxylic acid to form the target compound .
Chemical Reactions Analysis
N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and interacting with microbial cell membranes to exert antimicrobial effects . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide can be compared with other chromen derivatives such as:
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: This compound also exhibits significant antioxidant activity but differs in its structural components.
3-hydroxy-2-phenyl-4H-chromen-4-one: Known for its antimicrobial properties, this compound is structurally similar but lacks the thiophene moiety.
Properties
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-16-12-18(13-5-2-1-3-6-13)24-17-9-8-14(11-15(16)17)21-20(23)19-7-4-10-25-19/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLHTMQXQHASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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